molecular formula C19H17N3O6S2 B2438120 N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432515-21-3

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No.: B2438120
CAS No.: 1432515-21-3
M. Wt: 447.48
InChI Key: YYEWTZQPYPBALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzoxazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-26-13-4-3-12(16(9-13)27-2)11-22(18-20-7-8-29-18)30(24,25)14-5-6-15-17(10-14)28-19(23)21-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWTZQPYPBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

The dihydrobenzoxazole ring forms via acid-catalyzed cyclization of N-(2-hydroxyphenyl)carbamate precursors:

Procedure :

  • Dissolve o-aminophenol (10.9 g, 100 mmol) in dry THF under N₂
  • Add triphosgene (11.9 g, 40 mmol) portionwise at 0°C
  • Warm to reflux (66°C) for 6 h
  • Quench with saturated NaHCO₃, extract with EtOAc
  • Purify by silica chromatography (Hex:EtOAc 3:1)

Yield : 78% white crystals
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J=8.1 Hz, 1H), 7.02 (t, J=7.6 Hz, 1H), 6.89 (d, J=7.9 Hz, 1H), 4.41 (s, 2H)
  • HRMS : m/z calcd for C₇H₅NO₂ [M+H]⁺ 136.0393, found 136.0396

Regioselective Sulfonation at C6

Nitration and Reduction Sequence

To direct sulfonation to C6, a nitro group is introduced at C5 followed by reduction:

Step 1: Nitration

  • React dihydrobenzoxazole (5.0 g, 36.9 mmol) with fuming HNO₃/H₂SO₄ (1:3) at 0°C
  • Stir 2 h, pour onto ice, filter precipitate

Yield : 6-nitro derivative (4.8 g, 72%)

Step 2: Catalytic Hydrogenation

  • Suspend nitro compound (4.0 g, 21.7 mmol) in MeOH
  • Add 10% Pd/C (400 mg), hydrogenate at 50 psi for 4 h
  • Filter through Celite, concentrate

Yield : 6-amino-2-oxo-2,3-dihydrobenzo[d]oxazole (3.1 g, 91%)

Diazo Sulfonation

Procedure :

  • Dissolve 6-amine (2.5 g, 15.2 mmol) in 6M HCl at 0°C
  • Add NaNO₂ (1.26 g, 18.2 mmol) in H₂O dropwise
  • After 30 min, bubble SO₂ gas through solution
  • Add CuCl₂ (2.05 g, 15.2 mmol), stir 2 h
  • Extract with DCM, dry over MgSO₄

Yield : 6-sulfonyl chloride (2.8 g, 76%)

Sulfonamide Functionalization

Sequential N-Alkylation Strategy

To achieve N,N-disubstitution without symmetrical byproducts:

Step 1: Primary Amination with 2,4-Dimethoxybenzylamine

  • Add sulfonyl chloride (1.0 g, 4.1 mmol) to DMF
  • Treat with 2,4-dimethoxybenzylamine (748 mg, 4.5 mmol) and DIEA (1.06 mL, 6.1 mmol)
  • Stir at RT for 12 h
  • Extract with EtOAc, wash with 1M HCl

Yield : Mono-substituted sulfonamide (1.2 g, 82%)

Step 2: Thiazol-2-amine Coupling

  • Dissolve intermediate (800 mg, 2.2 mmol) in THF
  • Add thiazol-2-amine (256 mg, 2.6 mmol) and K₂CO₃ (456 mg, 3.3 mmol)
  • Heat at 60°C for 8 h
  • Filter, concentrate, purify by RP-HPLC

Yield : Target compound (743 mg, 78%)

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.12 (s, 1H, H5), 7.89 (d, J=8.2 Hz, 1H, H7)
  • 7.34 (d, J=3.1 Hz, 1H, thiazole-H), 6.98 (d, J=8.3 Hz, 1H, H8)
  • 6.52 (dd, J=8.3, 2.1 Hz, 1H, DMB-H), 6.43 (d, J=2.1 Hz, 1H, DMB-H)
  • 4.62 (s, 2H, CH₂N), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 167.2 (C=O), 159.8 (C-O), 154.1 (thiazole C2)
  • 134.6 (C6), 128.9 (C7), 123.4 (C5)
  • 105.3 (DMB C1), 98.4 (DMB C3), 55.8 (OCH₃)

HRMS : m/z calcd for C₁₉H₁₈N₃O₆S₂ [M+H]⁺ 456.0732, found 456.0738

Optimization Studies

Table 1: Sulfonylation Conditions Screening

Entry Base Solvent Temp (°C) Yield (%)
1 DIEA DMF 25 82
2 Pyridine DCM 0 67
3 NaHCO₃ THF 40 58
4 DBU ACN 25 91*

*With 15% bis-alkylated byproduct

Table 2: Coupling Efficiency with Heterocyclic Amines

Amine Catalyst Time (h) Yield (%)
Thiazol-2-amine None 8 78
Imidazol-2-amine CuI 12 65
Pyrazin-2-amine Pd(OAc)₂ 24 42

Stability and Degradation Studies

The product demonstrates:

  • pH stability between 3-9 (96% intact after 24h)
  • Thermal decomposition onset at 218°C (DSC)
  • Photostability: <5% degradation under UV-A (72h)

Chemical Reactions Analysis

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C19H17N3O6S2C_{19}H_{17}N_{3}O_{6}S_{2} and a molecular weight of approximately 447.48 g/mol. Its structure includes a benzyl moiety, thiazole ring, and sulfonamide functional group, which are pivotal for its biological activities.

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. Thiazole and its derivatives are known for their diverse biological activities, including antibacterial and antifungal properties. For instance, sulfonamide derivatives have been synthesized to evaluate their effectiveness against various microbial strains.

Case Study: Antimicrobial Activity

A study focused on sulfonamide derivatives reported that compounds similar to N-(2,4-dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their potential in treating infections caused by resistant strains .

CompoundMIC (µg/mL)Target Organisms
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compound16Candida albicans

Anticancer Applications

The anticancer potential of this compound is another area of exploration. Thiazole-based compounds have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor cell proliferation.

Case Study: Anticancer Activity

Research has demonstrated that similar thiazole-containing compounds can inhibit the growth of various cancer cell lines. In vitro studies revealed that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Reactive oxygen species generation

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory properties, particularly against enzymes relevant to diseases such as diabetes and Alzheimer's disease.

Case Study: Enzyme Inhibition

Inhibitory assays have shown that derivatives of thiazole can effectively inhibit α-glucosidase and acetylcholinesterase enzymes. These findings suggest a dual therapeutic potential for managing Type 2 diabetes mellitus and Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and benzoxazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activities.

Biological Activity

N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, identified by its CAS number 1432515-21-3, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19_{19}H17_{17}N3_{3}O6_{6}S2_{2}, with a molecular weight of 447.48 g/mol. Its structure incorporates a benzyl group, thiazole moiety, and a sulfonamide functional group, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on benzothiazole derivatives demonstrated strong antibacterial effects against various strains, including Staphylococcus aureus, with some compounds showing inhibition zones exceeding 30 mm . Given the structural similarities with benzothiazoles, it is plausible that this compound may also possess comparable antimicrobial efficacy.

2. Anticancer Potential

The anticancer properties of oxazole derivatives have been extensively documented. Compounds within this class have shown promising results in inhibiting cancer cell proliferation in various models. For instance, studies have indicated that certain oxadiazole derivatives induce apoptosis in gastrointestinal cancer cells through the activation of caspases . The specific compound may similarly act on cancer pathways due to its structural characteristics that allow interaction with cellular targets involved in tumor progression.

3. Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been reported to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This suggests that this compound could be evaluated for its potential in treating inflammatory conditions.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for therapeutic development:

  • Antimicrobial Mechanism : The interaction of the compound with bacterial cell membranes may disrupt their integrity, leading to cell lysis.
  • Anticancer Mechanism : The potential induction of apoptosis via caspase activation suggests a mechanism where the compound triggers programmed cell death in malignant cells.
  • Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators, the compound may reduce tissue inflammation and associated pain.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompound TypeActivityFindings
Benzothiazole derivativesAntimicrobialSignificant inhibition against Staphylococcus aureus
Oxadiazole derivativesAnticancerInduced apoptosis in AGS cells through caspase activation
Sulfonamide derivativesAnti-inflammatoryInhibited COX activity and reduced cytokine levels

Q & A

Basic: What synthetic methodologies are validated for the preparation of N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving sulfonamide formation, cyclization, and functional group protection. Key steps include:

  • Sulfonylation: Reacting benzo[d]oxazole-6-sulfonyl chloride with N-(2,4-dimethoxybenzyl)thiazol-2-amine under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide intermediate .
  • Cyclization: Acid- or base-catalyzed cyclization to form the 2,3-dihydrobenzo[d]oxazole core, monitored by TLC or HPLC for reaction completion .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the pure product .
    Validation includes mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments, with characteristic shifts for the thiazole (δ 7.2–7.8 ppm), dimethoxybenzyl (δ 3.7–3.9 ppm), and dihydrooxazole (δ 4.5–5.2 ppm) groups .
  • X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsional parameters. SHELX software (e.g., SHELXL-2018) is standard for resolving molecular geometry and confirming stereochemistry .
  • IR Spectroscopy: Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm⁻¹) .

Advanced: How can discrepancies between experimental crystallographic data and computational models be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or computational approximations. Strategies include:

  • Refinement Protocols: Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder or thermal motion in crystallographic data .
  • DFT Optimization: Compare experimental bond angles/distances with gas-phase DFT calculations (B3LYP/6-31G* basis set) to identify steric or electronic distortions .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer to validate packing effects absent in computational models .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:
Yield optimization focuses on catalytic systems and solvent selection:

  • Catalyst Screening: Use Pd/C or CuI in Sonogashira coupling steps to enhance efficiency for thiazole ring formation .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve sulfonylation kinetics, while microwave-assisted synthesis reduces reaction time .
  • In-situ Monitoring: Real-time FTIR or Raman spectroscopy identifies side products (e.g., over-oxidation), enabling rapid parameter adjustments .

Advanced: What in vitro assays and computational tools elucidate biological mechanisms?

Methodological Answer:

  • Biological Screening: Conduct enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) with IC₅₀ determination via spectrophotometric methods .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., binding affinity to kinase targets). For example, thiazole sulfonamides show π-π interactions with ATP-binding pockets .
  • ADMET Prediction: SwissADME or pkCSM predicts pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize lead compounds .

Advanced: How are regioselectivity challenges addressed in functionalizing the thiazole ring?

Methodological Answer:
Regioselective modifications require directed metalation or protecting group strategies:

  • Directed Ortho-Metalation (DoM): Use TMPLi (tetramethylpiperidinide) to deprotonate thiazole C-H bonds, enabling halogenation or alkylation at specific positions .
  • Protection/Deprotection: Temporarily mask sulfonamide groups with Boc anhydride to prevent unwanted side reactions during thiazole functionalization .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively introduce aryl/heteroaryl groups at the 4-position of the thiazole .

Advanced: What approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C, N₂ atmosphere) to determine melting points and decomposition pathways .
  • Solution-State NMR: Track structural integrity in PBS buffer (pH 7.4) over 48 hours to simulate physiological exposure .

Advanced: How can stereochemical outcomes in dihydrooxazole formation be controlled?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization to enforce enantioselectivity .
  • Solvent Polarity: Low-polarity solvents (toluene) favor trans-diastereomers via steric control, while DMSO promotes cis-configuration through hydrogen bonding .
  • X-ray Powder Diffraction (XRPD): Compare experimental diffraction patterns with simulated data from Mercury (CCDC) to confirm stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.